

Application Note: UV Spectrophotometric Analysis of Metoprolol Succinate in Bulk Drugs

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Compound of Interest		
Compound Name:	Metoprolol succinate	
Cat. No.:	B7887877	Get Quote

Introduction

Metoprolol succinate is a beta-1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Accurate and reliable analytical methods are crucial for the quality control of **metoprolol succinate** in bulk drug substances to ensure its safety and efficacy. Ultraviolet (UV) spectrophotometry is a simple, cost-effective, rapid, and widely used technique for the quantitative analysis of pharmaceuticals.[3] This application note provides a detailed protocol for the determination of **metoprolol succinate** in bulk drug samples using UV spectrophotometry, in accordance with ICH guidelines.[1]

Principle

The method is based on the principle that **metoprolol succinate** exhibits strong absorbance in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. By measuring the absorbance at a specific wavelength (λ max), the concentration of **metoprolol succinate** can be accurately determined.

Experimental ProtocolsInstrumentation

A UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells is required.[1] [4]



Reagents and Materials

- Metoprolol Succinate reference standard
- Methanol (AR Grade)[4][5]
- Distilled Water[1][6]
- Phosphate Buffer pH 6.8[1][2][7][8]

Preparation of Standard Stock Solution

Accurately weigh 50 mg of **Metoprolol Succinate** reference standard and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with the chosen solvent (e.g., methanol) to obtain a stock solution of 1000 μ g/mL. From this stock solution, a working standard of 100 μ g/mL can be prepared by appropriate dilution.[4]

Determination of Wavelength of Maximum Absorbance (λmax)

A solution of **metoprolol succinate** (e.g., 10 μ g/mL or 100 μ g/mL) is scanned in the UV range of 200-400 nm against a solvent blank.[1][2][6] The wavelength at which the maximum absorbance is observed is noted as λ max. The λ max for **metoprolol succinate** can vary depending on the solvent used.

- Methanol: 222 nm, 275 nm, or 280 nm[4][5][9][10]
- Distilled Water: 221 nm or 224 nm[1][6][7]
- Phosphate Buffer (pH 6.8): 223 nm or 224 nm[1][2][7][8]

Preparation of Calibration Curve

From the working standard solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 5-25 μ g/mL or 50-250 μ g/mL).[1][4][9] Measure the absorbance of each solution at the determined λ max. Plot a graph of absorbance versus concentration to obtain a calibration curve. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be \geq 0.999.[3][9]



Assay of Metoprolol Succinate Bulk Drug

Accurately weigh a quantity of the **metoprolol succinate** bulk drug powder equivalent to a known amount of the active ingredient. Dissolve it in the chosen solvent and dilute appropriately to obtain a final concentration within the linearity range. Measure the absorbance of the sample solution at the λ max. The concentration of **metoprolol succinate** in the sample can be calculated using the regression equation from the calibration curve.

Method Validation Parameters

The developed UV spectrophotometric method should be validated according to ICH guidelines, including the following parameters:

- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1][3][6]
- Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies.[6][9]
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Summary of UV Spectrophotometric Methods for Metoprolol Succinate Analysis



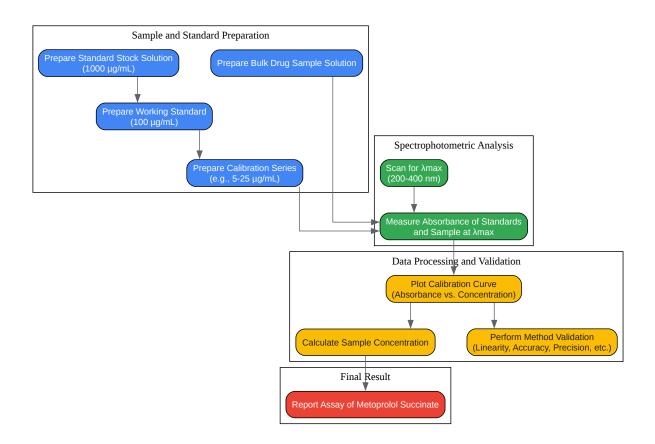
Solvent	λmax (nm)	Linearity Range (µg/mL)	Correlation Coefficient (R²)
Methanol	280	50 - 250	0.998
Distilled Water	221	5 - 25	Not Specified
Phosphate Buffer pH 6.8	223	5 - 25	Not Specified
Methanol	222	2 - 16	0.998[10]
Methanol	275	50 - 250	Not Specified
0.1N HCl	224	10 - 50	Not Specified
Methanol:Phosphate buffer pH 6.8 (3:1)	223	1 - 10	Not Specified

Table 2: Validation Parameters for a UV Spectrophotometric Method in Methanol

Parameter	Result
λmax	280 nm
Linearity Range	50 - 250 μg/mL
Correlation Coefficient (R²)	0.998
Limit of Detection (LOD)	0.098 μg/mL[4]
Limit of Quantitation (LOQ)	0.297 μg/mL[4]
Accuracy (% Recovery)	98.9% - 100.7%[9]
Precision (% RSD)	< 2%[9]

Experimental Workflow





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